molecular formula C6H4Cl2O6S2 B14276470 1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- CAS No. 126588-10-1

1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy-

Cat. No.: B14276470
CAS No.: 126588-10-1
M. Wt: 307.1 g/mol
InChI Key: QVNWKDFATVCOPL-UHFFFAOYSA-N
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Description

1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- is a chemical compound with the molecular formula C6H4Cl2O6S2. It is a derivative of benzene and contains two sulfonyl chloride groups and two hydroxyl groups. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- can be synthesized through the sulfonation of benzene derivatives followed by chlorination. The typical synthetic route involves the reaction of benzene with sulfuric acid to introduce sulfonic acid groups, followed by the conversion of these groups to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of 1,3-benzenedisulfonyl dichloride, 4,5-dihydroxy- involves large-scale sulfonation and chlorination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-benzenedisulfonyl dichloride, 4,5-dihydroxy- involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic and readily react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical processes, including the modification of proteins and the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedisulfonyl chloride: Lacks the hydroxyl groups present in 1,3-benzenedisulfonyl dichloride, 4,5-dihydroxy-.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Contains sulfonic acid groups instead of sulfonyl chlorides.

Uniqueness

1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- is unique due to the presence of both sulfonyl chloride and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications.

Properties

CAS No.

126588-10-1

Molecular Formula

C6H4Cl2O6S2

Molecular Weight

307.1 g/mol

IUPAC Name

4,5-dihydroxybenzene-1,3-disulfonyl chloride

InChI

InChI=1S/C6H4Cl2O6S2/c7-15(11,12)3-1-4(9)6(10)5(2-3)16(8,13)14/h1-2,9-10H

InChI Key

QVNWKDFATVCOPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

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